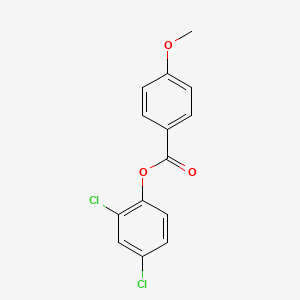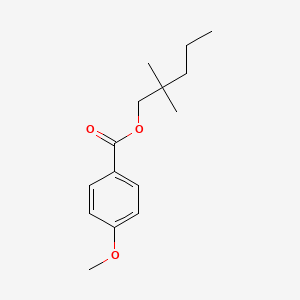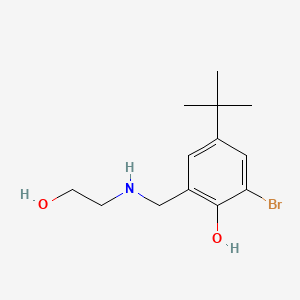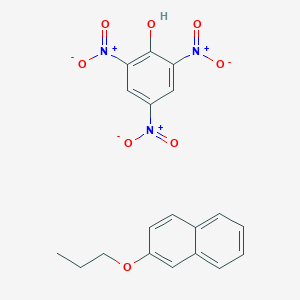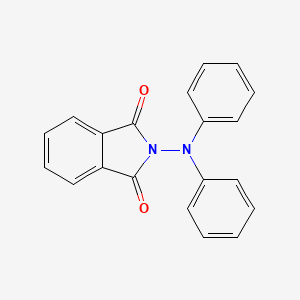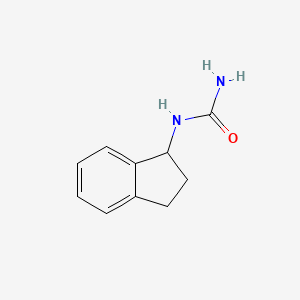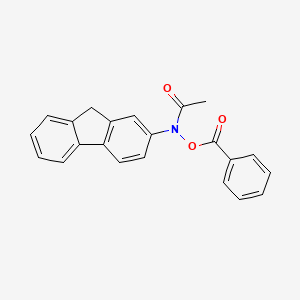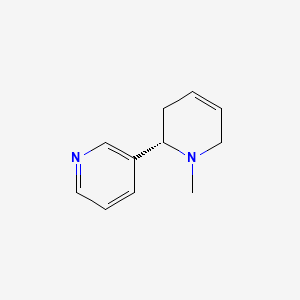
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is a chemical compound with a unique structure that includes a tetrahydropyridine ring fused to a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction followed by hydrogenation to achieve the desired tetrahydropyridine ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further saturate the bipyridine ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted bipyridines and fully reduced tetrahydropyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in neurodegenerative diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,2,3,6-Tetrahydropyridine: A simpler analog with similar structural features.
2,2’-Bipyridine: A related bipyridine compound without the tetrahydropyridine ring.
1-Methyl-2,3,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine: Another structurally related compound with different ring fusion.
Uniqueness
(2S)-1-Methyl-1,2,3,6-tetrahydro-2,3’-bipyridine is unique due to its specific stereochemistry and the presence of both a tetrahydropyridine and bipyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
5953-51-5 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-[(2S)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C11H14N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h2-5,7,9,11H,6,8H2,1H3/t11-/m0/s1 |
InChI Key |
ATWWUVUOWMJMTM-NSHDSACASA-N |
Isomeric SMILES |
CN1CC=CC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CN1CC=CCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
